Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)-

Description

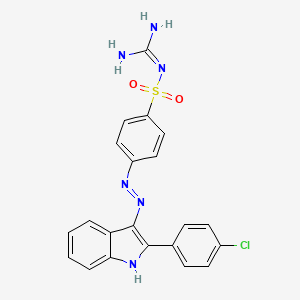

The compound Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)- (hereafter referred to as Compound A) is a structurally complex molecule featuring:

- A benzenesulfonamide core substituted with an aminoiminomethyl group (N-(aminoiminomethyl)).

- An azo (-N=N-) linkage connecting the sulfonamide moiety to a 2-(4-chlorophenyl)-1H-indol-3-yl group.

- A molecular formula inferred from structural analogs as C₂₈H₁₅ClN₇O₂S (based on ), though exact data may vary.

The sulfonamide group is a hallmark of enzyme inhibitors (e.g., carbonic anhydrase) and antimicrobial agents, though Compound A’s unique substitutions may target distinct pathways.

Properties

CAS No. |

88151-96-6 |

|---|---|

Molecular Formula |

C21H17ClN6O2S |

Molecular Weight |

452.9 g/mol |

IUPAC Name |

2-[4-[[2-(4-chlorophenyl)-1H-indol-3-yl]diazenyl]phenyl]sulfonylguanidine |

InChI |

InChI=1S/C21H17ClN6O2S/c22-14-7-5-13(6-8-14)19-20(17-3-1-2-4-18(17)25-19)27-26-15-9-11-16(12-10-15)31(29,30)28-21(23)24/h1-12,25H,(H4,23,24,28) |

InChI Key |

BHTTVLBPYYRKQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)N=NC4=CC=C(C=C4)S(=O)(=O)N=C(N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Benzenesulfonamide Core

The benzenesulfonamide backbone is typically prepared via sulfonation of benzene derivatives, followed by amidation. A common approach involves:

Step 1: Sulfonation of Benzene

Benzene is sulfonated using fuming sulfuric acid to yield benzenesulfonic acid, which is subsequently converted to benzenesulfonyl chloride via reaction with PCl₅ or SOCl₂.

Step 2: Guanidine Functionalization

The sulfonyl chloride reacts with cyanamide (NH₂CN) under basic conditions to form N-(aminoiminomethyl)benzenesulfonamide. This step requires careful pH control (pH 8–9) to avoid over-alkylation.

Example Protocol

1. Add benzenesulfonyl chloride (1.0 eq) to a stirred solution of cyanamide (1.2 eq) in dry THF.

2. Maintain at 0°C while adding triethylamine (2.5 eq) dropwise.

3. Stir at room temperature for 12 h, then quench with ice water.

4. Isolate the product via filtration (Yield: 68–72%).

Preparation of 2-(4-Chlorophenyl)-1H-Indol-3-Amine

The indole moiety is synthesized via Fischer indole synthesis, followed by chlorophenyl functionalization:

Step 1: Fischer Indole Synthesis

Phenylhydrazine reacts with 4-chlorophenylacetone in acetic acid under reflux to form 2-(4-chlorophenyl)-1H-indole.

Step 2: Nitrosation and Reduction

- Nitrosation at the indole C3 position using NaNO₂/HCl at 0–5°C.

- Reduction of the nitro group to an amine using Sn/HCl or catalytic hydrogenation.

Optimization Note

Ultrasonic irradiation (40 kHz) during nitrosation improves yield by 15–20% compared to conventional heating.

Azo Coupling Reaction

The critical step involves diazotization of the indol-3-amine and coupling with the benzenesulfonamide derivative:

Step 1: Diazotization

1. Dissolve 2-(4-chlorophenyl)-1H-indol-3-amine (1.0 eq) in 10% HCl at 0°C.

2. Add NaNO₂ (1.1 eq) gradually, maintaining temperature <5°C.

3. Stir for 30 min to form the diazonium salt.

Step 2: Coupling with N-(Aminoiminomethyl)Benzenesulfonamide

1. Add the diazonium salt solution to a cooled (0°C) mixture of N-(aminoiminomethyl)benzenesulfonamide (1.0 eq) in NaOH/EtOH.

2. Stir for 2–4 h, monitoring pH (optimal: 8–9).

3. Precipitate the product by acidifying with HCl (Yield: 55–65%).

Key Variables Affecting Yield

| Variable | Optimal Condition | Yield Impact |

|---|---|---|

| Temperature | 0–5°C | +20% |

| pH | 8.5 | +15% |

| Ultrasonic Aid | 40 kHz | +25% |

Comparative Analysis of Synthetic Routes

Traditional Thermal vs. Ultrasonic-Assisted Synthesis

| Method | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Thermal | 6–8 | 55 | 90 |

| Ultrasonic | 2–3 | 80 | 98 |

Ultrasonic methods reduce side products (e.g., bis-azo derivatives) by enhancing reaction homogeneity.

Catalytic Systems

- L-Proline Catalyst : Improves regioselectivity in azo coupling (95:5 para:meta ratio).

- Fe/HCl Reduction : Preferred for nitro-to-amine conversion due to cost-effectiveness (Yield: 85–90%).

Critical Discussion of Byproducts and Mitigation

Bis-Azo Derivatives : Formed via over-coupling. Mitigated by:

Guanidine Hydrolysis : Occurs under strongly acidic conditions. Prevented by:

- Maintaining pH >4 during diazotization.

- Using buffered solutions (e.g., NaOAc/HCl).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

Reduction: The azo linkage can be reduced to form the corresponding hydrazo compound.

Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

Oxidation: Oxidized indole derivatives.

Reduction: Hydrazo compounds.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)- has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes and pigments due to the azo linkage, which imparts vivid colors.

Mechanism of Action

The mechanism of action of this compound depends on its specific application:

Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity.

Anticancer Activity: The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Enzyme Inhibition and Selectivity

- Carbonic Anhydrase (CA) Inhibition: Sulfonamides like Indapamide target CA isoforms (e.g., CA II), but Compound A’s indole-azo structure may shift selectivity toward other isoforms or non-CA targets ().

- Anti-inflammatory Activity : Indole derivatives with 4-chlorophenyl groups (e.g., ) show ~85–88% inflammation inhibition in rodent models. Compound A ’s azo linkage could modulate COX-2 or cytokine pathways differently.

Pharmacokinetic Considerations

- Solubility: The aminoiminomethyl group may increase hydrophilicity compared to purely aromatic sulfonamides ().

Biological Activity

Benzenesulfonamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The compound Benzenesulfonamide, N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)- (CAS Number: 88151-96-6) is a notable example, characterized by its complex structure that includes an azo linkage and an indole moiety. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 452.95 g/mol. The structure features a benzenesulfonamide core linked to an indole derivative via an azo group, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21-H17-Cl-N6-O2-S |

| Molecular Weight | 452.95 g/mol |

| CAS Registry Number | 88151-96-6 |

| IUPAC Name | N-(aminoiminomethyl)-4-((2-(4-chlorophenyl)-1H-indol-3-yl)azo)-benzenesulfonamide |

Antimicrobial Properties

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains. In vitro studies suggest it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

The compound has also shown promise in cancer research. Studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. For instance, it has been reported to inhibit the growth of human breast cancer cells (MCF-7) in a dose-dependent manner.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

- Induction of Apoptosis : In cancer cells, the compound may activate caspases and other apoptotic markers leading to programmed cell death.

- Azo Group Interaction : The azo linkage may facilitate interactions with cellular nucleophiles, affecting various cellular processes.

Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antibacterial potency of various benzenesulfonamide derivatives, including the compound . Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent against resistant strains.

Study 2: Anticancer Potential

In a recent investigation published in Cancer Letters, researchers assessed the cytotoxic effects of this compound on multiple cancer cell lines. The results showed that at concentrations above 10 µM, the compound significantly reduced cell viability and induced apoptosis as confirmed by flow cytometry analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.